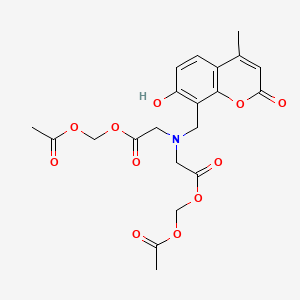
Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] is a complex organic compound with significant potential in various fields of scientific research. This compound features a benzamide core with multiple functional groups, including acetyloxy and methylamino groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] typically involves multi-step organic reactions. The initial step often includes the formation of the benzamide core, followed by the introduction of acetyloxy groups through acylation reactions. The methylamino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with a precursor compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s derivatives may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development for various diseases.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] involves its interaction with specific molecular targets. The acetyloxy and methylamino groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Benzamide derivatives with different substituents.
- Compounds with similar acetyloxy or methylamino groups.
Uniqueness
The uniqueness of Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
176378-93-1 |
|---|---|
Molecular Formula |
C23H22N4O7 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
[3-acetyloxy-5-[[1-methyl-4-(methylamino)-2,6-dioxo-3-phenylpyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H22N4O7/c1-13(28)33-17-10-15(11-18(12-17)34-14(2)29)21(30)25-19-20(24-3)27(16-8-6-5-7-9-16)23(32)26(4)22(19)31/h5-12,24H,1-4H3,(H,25,30) |
InChI Key |
QLXVAFPDTDRCOW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)NC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)NC)OC(=O)C |
Synonyms |
Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-pyrimidinyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


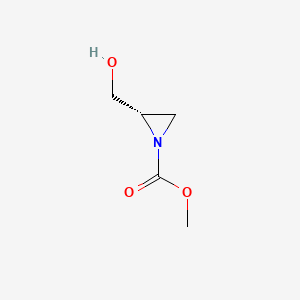
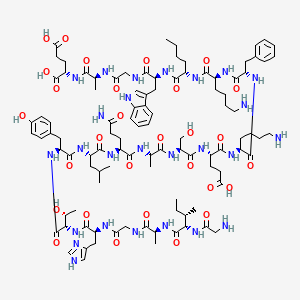
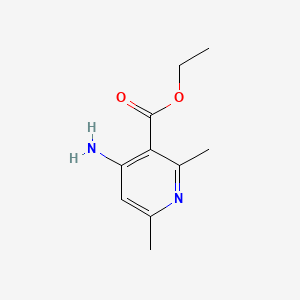
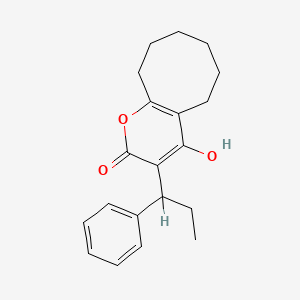

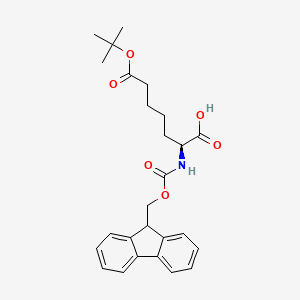
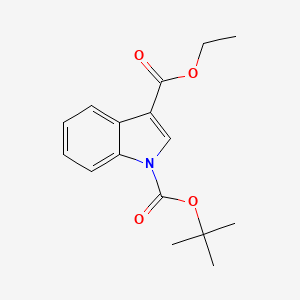
ethane](/img/structure/B573644.png)
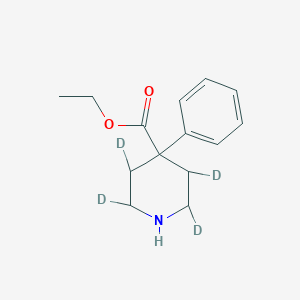
![Pyrazolo[1,5-a][1,2,4]triazolo[1,5-c][1,3,5]triazine](/img/structure/B573648.png)
![N-Butyl-N-[2-(1-cyclohexen-1-ylamino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B573650.png)

